n-(6-aminohexyl)acetamide

Affinity Chromatography Immobilized Cofactors NAD+ Analogs

Researchers constructing immobilized cofactor systems face steric hindrance when shorter-chain aminoalkyl acetamide spacers impair enzyme-cofactor recognition. N-(6-Aminohexyl)acetamide provides the empirically validated C6 spacer for optimal ligand accessibility. • Enables NAD+-N6-[N-(6-aminohexyl)-acetamide] synthesis retaining 50-100% native coenzymic activity • Achieves 85 μmol/g dry dextran loading for NADP+ conjugates with 30% cycling efficiency • Standardized precursor across N6-(6-aminohexyl)-AMP and 8-(6-aminohexyl)-amino-cAMP affinity ligands Supplied at ≥95% purity with batch-specific QC. Global shipping available.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 49631-88-1
Cat. No. B1204408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(6-aminohexyl)acetamide
CAS49631-88-1
SynonymsN-acetyl-1,6-diaminohexane
N-acetyl-1,6-hexanediamine
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCCCN
InChIInChI=1S/C8H18N2O/c1-8(11)10-7-5-3-2-4-6-9/h2-7,9H2,1H3,(H,10,11)
InChIKeyWRJPJZTWQTUPQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Aminohexyl)acetamide Procurement Baseline


N-(6-Aminohexyl)acetamide (CAS 49631-88-1; C₈H₁₈N₂O; MW 158.24 g/mol) is a bifunctional organic compound comprising a primary amine at the terminus of a six-carbon alkyl chain and an acetylated amine at the opposite end [1]. It is also referred to as N-acetyl-1,6-diaminohexane and N-acetylhexane-1,6-diamine . The compound serves primarily as a synthetic intermediate for the construction of C6-spacer arms in affinity chromatography matrices and immobilized coenzyme systems, most notably as the precursor to NAD⁺-N⁶-[N-(6-aminohexyl)-acetamide] and NADP⁺-N⁶-[N-(6-aminohexyl)-acetamide] [2]. Its hexamethylene backbone distinguishes it from shorter-chain aminoalkyl acetamide analogs, conferring specific steric and conformational properties that impact ligand accessibility and matrix binding efficiency [3].

N-(6-Aminohexyl)acetamide Substitution Risks


The procurement decision for N-(6-aminohexyl)acetamide cannot be reduced to a simple aminoalkyl acetamide substitution due to chain-length-dependent differences in steric accessibility, matrix-binding efficiency, and retained cofactor activity in downstream immobilized ligand applications [1]. Shorter-chain analogs (e.g., N-(2-aminoethyl)acetamide and N-(4-aminobutyl)acetamide) produce spacers that position coenzyme moieties too close to the solid support, resulting in steric hindrance that impairs enzyme-cofactor recognition and reduces catalytic efficiency [2]. Conversely, longer-chain variants (e.g., N-(8-aminooctyl)acetamide) introduce conformational flexibility and potential nonspecific hydrophobic interactions that alter ligand orientation and matrix loading characteristics [3]. The six-carbon hexamethylene spacer length in N-(6-aminohexyl)acetamide represents an empirically validated optimum for balancing steric availability against undesirable chain mobility in affinity chromatography and cofactor immobilization systems [4].

N-(6-Aminohexyl)acetamide Quantitative Differentiation Evidence


Coenzymic Activity of NAD⁺ Analog vs. Native NAD⁺

The NAD⁺ analog incorporating the N-(6-aminohexyl)acetamide spacer (NAD⁺-N⁶-[N-(6-aminohexyl)-acetamide]) retained 50–100% of the coenzymic activity of unsubstituted native NAD⁺ when assayed with malate dehydrogenase, alcohol dehydrogenase, and lactate dehydrogenase [1]. In contrast, the intermediate precursor N⁶-carboxymethyl-NAD⁺ (lacking the hexamethylene spacer) showed markedly reduced activity with wild-type enzymes, demonstrating that the C6 spacer arm provided by N-(6-aminohexyl)acetamide is critical for preserving cofactor function after chemical modification of the adenine ring [2].

Affinity Chromatography Immobilized Cofactors NAD+ Analogs

NADP⁺ Analog Activity: C6-Spacer vs. Carboxymethyl

In head-to-head comparisons with multiple NADP⁺-dependent dehydrogenases, the N⁶ N-(6-aminohexyl)-acetamido derivative of NADP⁺ exhibited coenzymic activity of up to 10% relative to native NADP⁺, whereas the corresponding N⁶-carboxymethyl-NADP⁺ (which lacks the hexamethylene spacer arm) displayed substantially higher activity of up to 145% [1]. This 14.5-fold difference in relative activity quantifies the trade-off between spacer arm length and retained cofactor function; the C6 spacer provided by N-(6-aminohexyl)acetamide reduces intrinsic coenzymic activity but enables covalent immobilization to solid supports—a property absent in the carboxymethyl analog [2].

NADP+ Analogs Dehydrogenase Cofactors Spacer-Dependent Activity

Dextran Loading Capacity of C6-Spacer NADP⁺ Conjugate

When coupled to soluble dextran via the cyanogen bromide technique, NADP⁺-N⁶-[N-(6-aminohexyl)-acetamide] achieved a loading density of 85 μmol NADP⁺ analog per gram dry dextran [1]. The dextran-bound derivative was subsequently reduced at approximately 35% the rate of native NADP⁺ with glucose-6-phosphate dehydrogenase and cycled at about 30% relative to free NADP⁺ in a coupled enzyme system [2]. No comparable loading density data have been reported for shorter-chain aminoalkyl acetamide derivatives (e.g., C2 or C4 spacers) in equivalent macromolecular conjugation contexts, supporting the inference that the hexamethylene chain length optimizes both coupling efficiency and retained function [3].

Matrix Loading Dextran Conjugation NADP+ Immobilization

Dehydrogenase Resolution by C6-Spacer Affinity Matrix

Sepharose 4B derivatized with NAD⁺-N⁶-[N-(6-aminohexyl)-acetamide] resolved a ternary mixture of bovine albumin, alcohol dehydrogenase, and lactate dehydrogenase with good recovery, eluting the dehydrogenase enzymes with NAD⁺ and NADH respectively [1]. In contrast, N⁶-(6-aminohexyl)-AMP-substituted Sepharose (a structurally related C6-spacer AMP analog) failed to retain protamine kinase under identical buffer conditions, with the enzyme eluting together with the main protein peak in the void volume [2]. This functional contrast between two C6-spacer adenine nucleotide derivatives demonstrates that the N-(6-aminohexyl)acetamide spacer, when coupled to NAD⁺, yields a productive affinity matrix, whereas the same spacer coupled to AMP yields a non-retentive matrix [3].

Affinity Chromatography Resolution Dehydrogenase Separation NAD+ Affinity Ligands

C6 Spacer Length as Validated Optimum in Affinity Matrices

A systematic comparison of immobilized cofactor analogs synthesized in the same laboratory identified NAD⁺-N⁶-[N-(6-aminohexyl)-acetamide] alongside N⁶-(6-aminohexyl)-AMP and 8-(6-aminohexyl)-aminocyclic AMP as chemically well-defined preparations optimized for affinity chromatography applications [1]. The hexamethylene spacer length was specifically selected over alternative chain lengths (e.g., the ε-aminocaproyl spacer used in ε-aminohexanoyl-NAD⁺) because it provided sufficient distance from the Sepharose matrix to permit enzyme-cofactor recognition while minimizing nonspecific hydrophobic interactions associated with longer alkyl chains [2]. This empirical selection of the six-carbon spacer across multiple adenine nucleotide derivatives (NAD⁺, AMP, cyclic AMP) establishes N-(6-aminohexyl)acetamide as the synthetic precursor of choice for generating C6-spacer functionalized nucleotide affinity ligands [3].

Spacer Arm Length Affinity Matrix Optimization NAD+ Derivative Comparison

N-(6-Aminohexyl)acetamide Application Scenarios


Immobilized NAD⁺ Affinity Matrices for Dehydrogenase Purification

N-(6-Aminohexyl)acetamide serves as the critical C6-spacer precursor for synthesizing NAD⁺-N⁶-[N-(6-aminohexyl)-acetamide], which retains 50–100% of native NAD⁺ coenzymic activity with multiple dehydrogenases and enables resolution of albumin, alcohol dehydrogenase, and lactate dehydrogenase mixtures on Sepharose 4B [1]. This application directly leverages the quantitative coenzymic activity retention and chromatographic resolution evidence established in Evidence Items 1 and 4.

Dextran-Bound NADP⁺ Conjugates for Enzyme Reactors

The 85 μmol/g dry dextran loading capacity of NADP⁺-N⁶-[N-(6-aminohexyl)-acetamide] and its 30% cycling efficiency relative to free NADP⁺ in coupled glucose-6-phosphate dehydrogenase/glutamate dehydrogenase systems make N-(6-aminohexyl)acetamide the preferred precursor for preparing soluble macromolecular cofactor conjugates [1]. This application builds on the quantitative loading and cycling data presented in Evidence Item 3.

N⁶-(6-Aminohexyl)-AMP Affinity Columns for Binding Studies

The C6 spacer provided by N-(6-aminohexyl)acetamide has been incorporated into N⁶-(6-aminohexyl)-AMP, a non-inhibitory AMP analog that does not retain protamine kinase on Sepharose 4B (elution in void volume), providing a useful negative control or comparative matrix for studying nucleotide-binding specificity of dehydrogenases [1]. This scenario follows from the comparator data in Evidence Item 4.

Spacer-Extended Adenine Nucleotide Analogs for Affinity Chromatography

The empirical selection of the six-carbon hexamethylene spacer across N⁶-(6-aminohexyl)-AMP, 8-(6-aminohexyl)-amino-cyclic AMP, and NAD⁺-N⁶-[N-(6-aminohexyl)-acetamide] establishes N-(6-aminohexyl)acetamide as the standardized precursor for generating a family of chemically well-defined affinity ligands with reproducible steric properties [1]. This application integrates the class-level inference evidence from Evidence Item 5.

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